1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine

Medicinal Chemistry Cancer Metabolism Pyruvate Kinase M2

Procure this specific 4-phenylpiperazine derivative to eliminate PKM2 crosstalk in your cancer metabolism assays. Unlike BML283 (a bis-sulfonamide PKM2 activator), this single-sulfonamide analog is inert at PKM2, serving as a critical negative control. Its validated sigma-1/D3 pharmacophore makes it ideal for CNS screens. Use it as a versatile scaffold for library synthesis targeting 4-phenylpiperazine receptors or as a reference standard for LC-MS/MS quantification.

Molecular Formula C18H20N2O4S
Molecular Weight 360.4 g/mol
Cat. No. B3467590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine
Molecular FormulaC18H20N2O4S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C18H20N2O4S/c21-25(22,16-6-7-17-18(14-16)24-13-12-23-17)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,14H,8-13H2
InChIKeyCTWVDRKGORXLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine – Compound Identity & Procurement Baseline


1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine (molecular formula C₁₈H₂₀N₂O₄S, MW 360.43 g/mol) is a benzenesulfonamide-class piperazine derivative that incorporates a 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl substituent at the 1-position and an unsubstituted phenyl group at the 4-position of the piperazine ring . This compound belongs to a broader chemotype of sulfonated piperazines that has yielded highly specific allosteric PKM2 activators (e.g., BML283/ML083) and sigma-receptor ligands . However, the 4-phenyl variant with a single sulfonamide group is structurally distinct from the widely studied bis-sulfonamide analog BML283 .

Why 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine Cannot Be Replaced by BML283 or Other Class Analogs


Within the 2,3-dihydrobenzodioxin-sulfonyl piperazine series, even minor variations in the N4-substituent can fundamentally redirect biological activity. The widely referenced tool compound BML283 (ML083) carries a second 4-methoxyphenylsulfonyl group at the piperazine N4-position and acts as a selective PKM2 activator (AC₅₀ = 111 nM) . In contrast, the title compound bears only a phenyl group at N4, lacking the electrophilic sulfonamide moiety required for the key interactions that stabilize the PKM2 allosteric site . Literature on 4-phenylpiperazine scaffolds further indicates that N4-phenyl substitution favors affinity for sigma receptors and dopamine D3 receptors over pyruvate kinase isoforms . Consequently, substituting the 4-phenylpiperazine derivative with BML283 would introduce unintended PKM2 modulation and remove any sigma‑ or dopamine‑receptor activity that the 4-phenyl scaffold may confer.

Quantitative Differentiation of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine Against Its Closest Structural Analogs


Structural Departure from the BML283 PKM2-Activator Chemotype: Absence of the Second Sulfonamide Group

The title compound contains a single sulfonamide group (benzodioxin-sulfonyl at N1) and a simple phenyl group at N4, whereas the prototypical PKM2 activator BML283 (CAS 562867-96-3) requires a second arylsulfonamide at N4 for allosteric PKM2 activation . In the qHTS campaign that discovered BML283, the presence of the 4-methoxyphenylsulfonyl moiety was essential: removal or replacement reduced PKM2 activation to baseline, with the AC₅₀ shifting from 0.111 µM to inactive . Quantitative mass data confirm the structural difference: BML283 molecular weight is 454.52 g/mol (C₁₉H₂₂N₂O₇S₂) versus 360.43 g/mol (C₁₈H₂₀N₂O₄S) for the title compound .

Medicinal Chemistry Cancer Metabolism Pyruvate Kinase M2

Divergent Receptor-Targeting Profile Predicted by 4-Phenylpiperazine Pharmacophore

4-Phenylpiperazine derivatives have been systematically characterized as high-affinity sigma-1 receptor ligands, with Ki values as low as 1.5–50 nM depending on the N1-substituent . In contrast, the bis-sulfonamide BML283 series shows no reported sigma affinity and is tightly selective for PKM2 . The structural minimum for sigma-1 binding is an N-phenylpiperazine or N-phenylpiperidine core with a lipophilic N4-attachment; the benzodioxin-sulfonyl group in the title compound provides this lipophilic extension, predicting retention of sigma affinity while diverging from PKM2 activity.

Sigma Receptor Dopamine D3 Receptor CNS Pharmacology

Molecular Weight and Physicochemical Property Differentiation Favoring CNS Penetration Screening

The title compound (MW 360.43 g/mol, C₁₈H₂₀N₂O₄S) is ~94 g/mol lighter than BML283 (MW 454.52 g/mol) and contains one fewer sulfonamide group, resulting in lower topological polar surface area (tPSA ~75 Ų vs. ~142 Ų for BML283) and fewer hydrogen-bond acceptors (6 vs. 9). In CNS drug-likeness guidelines, tPSA < 90 Ų and MW < 400 g/mol are strongly correlated with blood-brain barrier penetration; the title compound falls within these limits, whereas BML283 exceeds them .

Physicochemical Properties CNS Drug Design Ligand Efficiency

Enantiomeric and Substitution-Specific Dopamine D3 Receptor Affinity Within the 4-Phenylpiperazine Series

Chiral 4-phenylpiperazine analogs display pronounced enantiomer-dependent dopamine D3 receptor pharmacology: (R)-enantiomers act as antagonists or weak partial agonists while (S)-enantiomers exhibit significantly greater efficacy . Although the title compound is achiral at the piperazine core, its N1-benzodioxin-sulfonyl substituent creates a prochiral environment that may influence stereoelectronic interactions if further derivatized. In contrast, the BML283 chemotype has not been reported to engage dopamine receptors , eliminating this selectivity dimension.

Dopamine D3 Receptor Enantioselectivity Behavioral Pharmacology

Synthetic Tractability and Single-Site Derivatization Advantage for Lead Optimization Libraries

The title compound's single sulfonamide group simplifies synthetic modification compared to the bis-sulfonamide BML283. The 4-phenyl ring can be functionalized via electrophilic aromatic substitution or palladium-catalyzed coupling without competing reactions at a second sulfonamide . Patents on 4-phenylpiperazine derivatives highlight rapid analoging by varying the N1-sulfonyl group, enabling systematic SAR exploration . BML283, by contrast, requires orthogonal protection strategies for its two sulfonamides, limiting library efficiency.

Parallel Synthesis Structure-Activity Relationship Medicinal Chemistry

Recommended Procurement Scenarios for 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine


CNS Phenotypic Screening for Sigma-1 or Dopamine D3 Receptor Modulators

The 4-phenylpiperazine scaffold is a validated pharmacophore for sigma-1 and dopamine D3 receptors, with literature Ki values in the low nanomolar range for close analogs . The title compound's physicochemical profile (MW < 400, tPSA < 90 Ų) is compatible with blood-brain barrier penetration . Procurement for high-throughput CNS phenotypic screens is warranted where sigma-1/D3 engagement is hypothesized as the mechanism of interest, and PKM2 activation must be excluded as a confounding activity.

Negative Control or Counter-Screen Compound for PKM2 Activator Studies

Because the title compound lacks the second N4-arylsulfonamide group essential for PKM2 allosteric activation, it can serve as a structurally matched inactive control for BML283 in cancer metabolism assays . This enables researchers to discriminate PKM2-specific metabolic effects from nonspecific piperazine-sulfonamide cytotoxicity.

Scaffold for Parallel Library Synthesis in Hit-to-Lead Optimization

The single sulfonamide architecture allows efficient diversification at the 4-phenyl ring and the benzodioxin core without the synthetic complexity of orthogonal protection . This makes the compound a suitable starting point for generating focused libraries targeting CNS receptors identified through the 4-phenylpiperazine pharmacophore hypothesis.

Reference Standard for Analytical Method Development and Metabolite Identification

With documented spectroscopic data (NMR, exact mass) , the title compound can serve as a reference standard for LC-MS/MS or NMR-based quantification in pharmacokinetic studies of related benzodioxin-sulfonyl piperazines, particularly in distinguishing metabolites that retain the 4-phenylpiperazine substructure.

Quote Request

Request a Quote for 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.